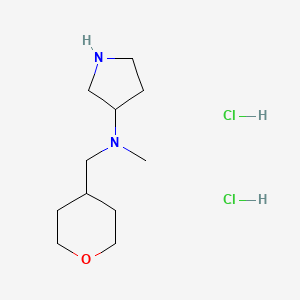
1-Amino-3-(furan-2-yl)-2-methylpropan-2-ol
概要
説明
1-Amino-3-(furan-2-yl)-2-methylpropan-2-ol is an organic compound featuring a furan ring, an amino group, and a hydroxyl group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(furan-2-yl)-2-methylpropan-2-ol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where a carbonyl compound is reacted with an amine in the presence of a reducing agent.
Hydroxyl Group Addition: The hydroxyl group can be introduced through hydroboration-oxidation of an alkene or via direct hydroxylation of an existing carbonyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
化学反応の分析
Types of Reactions: 1-Amino-3-(furan-2-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a tetrahydrofuran derivative.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-Amino-3-(furan-2-yl)-2-methylpropan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
作用機序
The mechanism by which 1-Amino-3-(furan-2-yl)-2-methylpropan-2-ol exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
1-Amino-3-(pyridin-2-yl)-2-methylpropan-2-ol: Similar structure but with a pyridine ring instead of a furan ring.
1-Amino-3-(thiophen-2-yl)-2-methylpropan-2-ol: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness: 1-Amino-3-(furan-2-yl)-2-methylpropan-2-ol is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
特性
IUPAC Name |
1-amino-3-(furan-2-yl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(10,6-9)5-7-3-2-4-11-7/h2-4,10H,5-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFSZQHFXQSWFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1441955.png)

![9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B1441958.png)

![Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1441961.png)









